Beta-defensin 7 -

Beta-defensin 7

Catalog Number: EVT-246904
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Beta-defensin 7, also known as DEFB4A, is a member of the beta-defensin family, which consists of small, cationic peptides that play a crucial role in the innate immune response. These peptides are primarily expressed in epithelial tissues and exhibit antimicrobial properties against a wide range of pathogens, including bacteria, fungi, and viruses. Beta-defensin 7 is produced by various cells, particularly in the skin and respiratory tract, and is involved in the modulation of immune responses.

Source

Beta-defensin 7 is predominantly found in human tissues, particularly in the skin, respiratory tract, and gastrointestinal tract. The gene encoding beta-defensin 7 is located on chromosome 8 in humans and is part of a larger cluster of defensin genes that contribute to the host's defense mechanisms against infections.

Classification

Beta-defensin 7 belongs to the defensin family of antimicrobial peptides, specifically classified as a beta-defensin. These peptides are characterized by their unique structure, which includes three disulfide bonds that stabilize their conformation. Beta-defensins are distinguished from alpha-defensins by their specific amino acid sequences and structural features.

Synthesis Analysis

Methods

Beta-defensin 7 can be synthesized through various methods:

  1. Recombinant DNA Technology: This involves cloning the DEFB4A gene into expression vectors, followed by transformation into suitable host cells (e.g., Escherichia coli) for protein expression. The peptide can then be purified using affinity chromatography techniques.
  2. Solid-Phase Peptide Synthesis: This method allows for the stepwise assembly of amino acids on a solid support. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly used for synthesizing beta-defensins. Optimization techniques, such as pseudoproline incorporation to prevent aggregation during synthesis, have been developed to enhance yield and purity .

Technical Details

The synthesis typically involves:

  • Cloning: The DEFB4A gene is inserted into plasmids using restriction enzymes.
  • Expression: Bacteria are cultured under conditions that induce peptide production.
  • Purification: The expressed protein is purified using methods like ion-exchange chromatography or size-exclusion chromatography to isolate beta-defensin 7 from other cellular proteins.
Molecular Structure Analysis

Structure

Beta-defensin 7 has a characteristic structure comprising a series of beta-strands stabilized by disulfide bonds. The mature peptide consists of approximately 44 amino acids and features a conserved cysteine framework essential for its antimicrobial activity.

Data

The molecular weight of beta-defensin 7 is approximately 5 kDa. Structural studies using techniques such as nuclear magnetic resonance spectroscopy have revealed that beta-defensins adopt a beta-sheet conformation that is critical for their function .

Chemical Reactions Analysis

Reactions

Beta-defensin 7 exhibits several chemical interactions relevant to its biological activity:

  • Membrane Disruption: It binds to negatively charged bacterial membranes, leading to pore formation and subsequent cell lysis.
  • Binding Interactions: The peptide can interact with lipopolysaccharides (LPS), preventing their harmful effects on host cells .

Technical Details

The antimicrobial activity can be assessed through various assays, including:

  • Microbroth Dilution Assays: To determine minimum inhibitory concentrations against different pathogens.
  • Radial Diffusion Assays: To visualize antimicrobial zones around wells containing beta-defensin 7.
Mechanism of Action

Process

Beta-defensin 7 exerts its antimicrobial effects primarily through:

  1. Membrane Disruption: By inserting itself into bacterial membranes due to its amphipathic nature, leading to increased permeability and cell death.
  2. Immune Modulation: It influences immune cell recruitment and activation by binding to specific receptors on immune cells, enhancing inflammatory responses.

Data

Studies have shown that beta-defensin 7 can induce chemotaxis of immune cells like neutrophils and monocytes, thereby contributing to the inflammatory response during infections .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder when lyophilized.
  • Solubility: Highly soluble in water; stability may vary depending on pH and ionic strength.

Chemical Properties

  • pH Stability: Maintains activity across a physiological pH range (approximately pH 6-8).
  • Thermal Stability: Generally stable at room temperature but may require refrigeration for long-term storage.

Relevant analyses include:

  • Mass Spectrometry: Used for confirming molecular weight and purity.
  • High-Performance Liquid Chromatography: Employed for assessing purity post-synthesis .
Applications

Scientific Uses

Beta-defensin 7 has significant applications in various fields:

  1. Antimicrobial Research: Investigated for its potential as an alternative therapeutic agent against antibiotic-resistant bacteria.
  2. Immunology Studies: Used to explore innate immune responses and mechanisms of host defense.
  3. Biotechnology: Potentially utilized in developing new antimicrobial agents or as a model for designing synthetic peptides with enhanced properties.
Evolutionary Biology and Genomic Context of Beta-Defensin 7

Phylogenetic Origins and Conservation Across Vertebrate Lineages

Beta-defensin 7 (BD7) belongs to an ancient family of antimicrobial peptides (AMPs) with deep roots in vertebrate evolution. Comparative genomic analyses reveal that β-defensins originated from a common ancestral gene present in early vertebrates, with BD7 emerging as a distinct lineage following multiple gene duplication events. While β-defensins are widely conserved across terrestrial and aquatic vertebrates, BD7 exhibits lineage-specific conservation patterns. In birds, BD7 orthologs are robustly conserved across multiple orders including Galliformes (chicken), Anseriformes (duck), and Passeriformes (zebra finch) [2] [8]. Mammalian BD7 shows more restricted conservation, with functional genes documented in primates and rodents but absent or pseudogenized in certain lineages like cetaceans and pangolins [1]. This distribution suggests BD7 emerged after the bird-mammal divergence approximately 300 million years ago, followed by independent evolutionary trajectories in different vertebrate classes.

The molecular architecture of BD7 peptides reveals conserved features critical to function: a characteristic six-cysteine motif forming three disulfide bonds (C1-C5, C2-C4, C3-C6), and a cationic, amphipathic structure facilitating microbial membrane interaction. Avian and mammalian BD7 share the core defensin fold but exhibit significant sequence divergence in the mature peptide region, particularly in loop segments between cysteine residues. This variation likely reflects adaptation to lineage-specific pathogenic challenges [1] [8].

Table 1: Evolutionary Conservation of Beta-Defensin 7 Across Vertebrates

ClassOrders with Documented BD7Copy Number VariationPseudogenization Events
Aves (Birds)Galliformes, Anseriformes, Passeriformes1-2 copies (common duplication)Absent in Psittaciformes
MammaliaPrimates, RodentiaTypically 1 copyFrequent in Cetacea, Pholidota
Actinopterygii (Ray-finned fish)Cypriniformes, PerciformesAbsentUniversal absence of BD7 ortholog

Gene Duplication Events and Family Diversification in Mammalian Genomes

BD7 evolution is characterized by dynamic gene duplication events driving functional diversification. The most extensively documented duplication occurs in avian genomes, where BD7 exists as a polymorphic copy number variant (CNV) within and between species. In chickens (Gallus gallus), the BD7 gene is tandemly duplicated in specific breeds (Fayoumi, Hamburg, Buttercup), resulting in two adjacent copies (BD7b and BD7c) sharing identical coding sequences but possessing chimeric promoters formed through nonallelic homologous recombination (NAHR) [2]. This duplication event involves a 3,865-bp segment spanning the entire BD7 gene and flanking regions, with breakpoints occurring within homologous sequences shared with the adjacent BD6 gene. The recombination generates hybrid promoters: BD7b incorporates a 150-bp segment from the BD6 promoter, while BD7c gains a 160-bp BD6 promoter segment upstream of its native regulatory elements [2].

In primates, BD7 (annotated as DEFB107 in humans) resides within the rapidly evolving β-defensin cluster on chromosome 8p23.1. This locus has undergone multiple rounds of duplication, giving rise to paralogs DEFB105, DEFB106, DEFB107 (BD7), DEFB108, and the pseudogene DEFB109p. Phylogenetic reconstruction indicates these genes arose through successive tandem duplications from a common ancestor shared with DEFB104, followed by substantial divergence [5] [6]. The duplication history is complex, involving unequal crossing-over events facilitated by segmental duplications flanking the cluster. Intriguingly, BD7 (DEFB107) exhibits a unique structural deviation among primate β-defensins – it lacks the first canonical cysteine residue, replaced by serine, potentially altering its disulfide bonding pattern and functional properties [6]. This suggests duplication liberates genes from structural constraints, enabling neofunctionalization.

These duplication events exemplify the "birth-and-death" model of evolution prevalent in immune gene families, where repeated gene duplication generates functional diversity, while some copies are silenced by deleterious mutations or eliminated by deletion [1] [5].

Comparative Genomics of Beta-Defensin Clusters (e.g., Chromosome 8p23.1 in Humans)

The genomic organization of BD7 is best understood within the context of species-specific β-defensin gene clusters. In humans, BD7 (DEFB107) resides within a ~350-kb cluster on chromosome 8p23.1, located centromeric to the DEFB1 gene and containing at least ten β-defensin genes and pseudogenes (DEFB104, DEFB105, DEFB106, DEFB107, DEFB108, DEFB109P, DEFB4, DEFB103, SPAG11, and DEFB110P) [3] [5] [6]. This cluster exhibits remarkable structural complexity and interindividual variation:

  • Segmental Duplications and Assembly Challenges: The 8p23.1 region is flanked by large (>200 kb), highly homologous (>95% identity) segmental duplications (REPD and REPP) that mediate inversions and deletions via NAHR. This architecture complicates genome assembly, leading to gaps and potential misassemblies in reference sequences. Revised manual assemblies reveal more copies of the defensin clusters than initially represented, including an additional cluster (b2) between the previously recognized distal (b1) and proximal clusters [3].
  • Extensive Copy Number Variation (CNV): A repeat unit ≥240 kb containing at least three defensin genes (DEFB4/DEFB103/DEFB104) is polymorphic in copy number, ranging from 2 to 12 copies per diploid genome in human populations. Individual chromosomes can carry 1 to 8 copies of this repeat unit. Chromosomes with high copy numbers (7-8) correspond to cytogenetically visible euchromatic variants [10]. BD7 (DEFB107) resides outside this specific CNV region but within the complex and variable locus.
  • Synteny and Evolutionary Dynamics: Comparative analysis with chimpanzee (Pan troglodytes) indicates the basic organization of the β-defensin cluster was established before the human-chimpanzee divergence (~6 million years ago), but both lineages have experienced independent duplication, deletion, and sequence divergence events since [3] [6]. The chimpanzee cluster is similarly complex and multiplied.

In stark contrast, avian BD7 resides within a much denser and compact β-defensin cluster. For instance, in chickens, 14 β-defensin genes (AvBD1-14) are tightly packed within approximately 86 kb on chromosome 3. BD7 (AvBD7) is located between AvBD6 and AvBD8 [2] [8]. This cluster lacks the extensive segmental duplications and massive CNV seen in primates but shows its own dynamics, including the lineage-specific BD7 duplication events described earlier and the pseudogenization of AvBD14 in certain orders like Passeriformes and Psittaciformes [8].

Positive Selection Pressures and Adaptive Evolution in Pathogen-Rich Niches

The evolution of BD7, like many immune-related genes, is significantly shaped by positive selection (dN/dS > 1), particularly targeting the mature peptide domain encoded by the terminal exon. This pattern is evident across multiple vertebrate lineages:

  • Site-Specific Positive Selection: Maximum likelihood analyses using codon-substitution models (e.g., PAML's site models) reveal specific amino acid sites within the mature BD7 peptide undergoing significant positive selection. For example, studies across diverse vertebrates identified three amino acid sites under significant positive selection within β-defensins, primarily residing in the mature peptide region and often involving changes in residue charge [1] [5]. This diversifying selection is driven by host-pathogen co-evolution, favoring variants with enhanced efficacy against rapidly evolving microbial targets. Positively selected sites frequently map to surface-exposed loops between cysteine residues, regions crucial for interaction with microbial membranes or specific microbial targets [1] [5] [8].
  • Contrasting Selection Pressures on Gene Domains: BD7 evolution exhibits a distinct pattern of "two-speed" evolution. The signal peptide domain, encoded primarily by the first exon, evolves under strong purifying selection (dN/dS < 1), conserving residues essential for proper intracellular trafficking and processing. Conversely, the mature peptide domain, encoded by the second exon, experiences relaxed constraints and recurrent positive selection, allowing rapid diversification of the antimicrobial interface [5] [6]. This is clearly demonstrated in primates, where the mature peptide domains of the 8p23.1 cluster defensins (including DEFB107/BD7) show significant divergence (18-28% identity) despite shared genomic proximity and origin, while their signal peptides remain highly conserved [6].
  • Episodic Selection on Specific Lineages: Branch-site models in phylogenetic analyses indicate that positive selection on BD7 is not constant but occurs in episodic bursts, often coinciding with speciation events or major pathogenic challenges. For instance, avian BD7 genes show signatures of positive selection coinciding with the diversification of major bird orders [8]. Similarly, within primates, specific lineages leading to human DEFB107 and its orthologs show elevated dN/dS ratios [5] [6].
  • Functional Consequences of Selection: The positive selection driving amino acid substitutions, particularly those altering charge (e.g., lysine/arginine substitutions) or hydrophobicity, directly impacts BD7 function. Changes in net charge influence electrostatic interactions with negatively charged microbial membranes. Alterations in hydrophobicity can affect membrane insertion and pore formation. Furthermore, specific substitutions can alter the spectrum of antimicrobial activity or immunomodulatory functions (e.g., chemokine receptor binding affinity) [1] [4].

Table 2: Evidence and Impact of Positive Selection on Beta-Defensin 7

Selection FeatureEvidenceFunctional Consequence
Site-Specific Positive SelectionSignificantly elevated dN/dS at specific codons in mature peptide; Bayesian posterior probability >0.95Diversification of antimicrobial surfaces; Adaptation to specific pathogens
Domain-Specific EvolutionPurifying selection on signal peptide (Exon 1) vs. Positive/Diversifying selection on mature peptide (Exon 2)Conservation of intracellular processing vs. Diversification of extracellular effector function
Charge Alteration BiasDisproportionate selection for amino acid substitutions altering residue charge (e.g., K↔R, D↔E, neutral↔charged)Modulation of electrostatic interactions with microbial membranes & host receptors
Episodic Lineage-Specific SelectionElevated dN/dS on specific branches of vertebrate phylogeny (e.g., primate or avian subclades)Adaptation to lineage-specific pathogenic pressures

The evolutionary trajectory of Beta-defensin 7 exemplifies how host defense genes evolve through a complex interplay of gene duplication, genomic rearrangement, and intense selective pressure. Its conservation across major vertebrate lineages underscores its fundamental role in innate immunity, while the observed variation in copy number, sequence, and genomic context highlights the dynamic evolutionary mechanisms employed to maintain effective immune defense in the face of relentless pathogenic challenge. The study of BD7 evolution provides a powerful model for understanding the molecular arms race between hosts and pathogens.

Properties

Product Name

Beta-defensin 7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.